NK 314

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

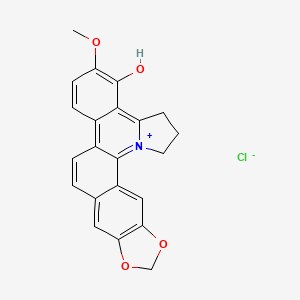

C22H18ClNO4 |

|---|---|

Molecular Weight |

395.8 g/mol |

IUPAC Name |

17-methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(24),2,4(8),9,11,13,15,17,19-nonaen-18-ol chloride |

InChI |

InChI=1S/C22H17NO4.ClH/c1-25-17-7-6-13-14-5-4-12-9-18-19(27-11-26-18)10-15(12)21(14)23-8-2-3-16(23)20(13)22(17)24;/h4-7,9-10H,2-3,8,11H2,1H3;1H |

InChI Key |

FXBDAIVJLCTTAW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C3CCC[N+]3=C4C(=C2C=C1)C=CC5=CC6=C(C=C54)OCO6)O.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NK314

For Researchers, Scientists, and Drug Development Professionals

Core Summary

NK314 is a novel synthetic benzo[c]phenanthridine alkaloid demonstrating potent antitumor activity. Its primary mechanism of action is the specific inhibition of topoisomerase IIα (Top2α), a critical enzyme in DNA replication and chromosome segregation. This targeted inhibition leads to the stabilization of Top2α-DNA cleavage complexes, resulting in the formation of DNA double-strand breaks (DSBs). The cellular response to these DSBs is the activation of the G2/M DNA damage checkpoint, leading to cell cycle arrest in the G2 phase and subsequent apoptotic cell death. A key advantage of NK314 is its isoform specificity for Top2α over Top2β, which is anticipated to reduce the risk of secondary malignancies associated with other topoisomerase II inhibitors that target both isoforms.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of NK314 against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| MT-1 | Adult T-cell Leukemia-Lymphoma (ATL) | 23 |

| MT-2 | Adult T-cell Leukemia-Lymphoma (ATL) | 70 |

| Jurkat | Adult T-cell Leukemia-Lymphoma (ATL) | 45 |

| KOB | Adult T-cell Leukemia-Lymphoma (ATL) | 33 |

Signaling Pathway

The induction of DNA double-strand breaks by NK314 triggers a well-defined signaling cascade that results in G2 phase cell cycle arrest. This pathway is initiated by the activation of the checkpoint kinase Chk1, which in turn phosphorylates and inactivates the phosphatase Cdc25C. In its inactive state, Cdc25C is unable to dephosphorylate and activate the cyclin-dependent kinase 1 (Cdk1), a key regulator of entry into mitosis. The resulting accumulation of phosphorylated, inactive Cdk1 prevents the cell from proceeding into mitosis, effectively arresting the cell cycle at the G2 checkpoint.

Caption: NK314-induced G2/M checkpoint activation pathway.

Experimental Protocols

Topoisomerase IIα Relaxation Assay

This assay measures the ability of NK314 to inhibit the relaxation of supercoiled DNA by topoisomerase IIα.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 20 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA, and 1 mM ATP.

-

Drug Incubation: Add varying concentrations of NK314 to the reaction mixture.

-

Enzyme and DNA Addition: Add 0.2 µg of supercoiled pBR322 DNA and 1 unit of human topoisomerase IIα to the mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a solution of 1% SDS, 50 mM EDTA, and 0.25 µg/µL proteinase K, followed by incubation at 37°C for 30 minutes.

-

Gel Electrophoresis: Analyze the DNA topology by electrophoresis on a 1% agarose gel in TAE buffer.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase IIα activity is indicated by the persistence of supercoiled DNA.

Caption: Experimental workflow for the Topoisomerase IIα relaxation assay.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cells treated with NK314.

-

Cell Culture and Treatment: Culture human myeloid leukemia ML-1 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum. Treat the cells with 100 nM NK314 for 24 hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Fixation: Wash the cells with PBS and fix them in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer, exciting the PI with a 488 nm laser and measuring the fluorescence emission at approximately 617 nm.

Western Blot Analysis for Checkpoint Pathway Activation

This method is used to detect the phosphorylation status of key proteins in the G2/M checkpoint pathway.

-

Cell Lysis: Treat ML-1 cells with 100 nM NK314 for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Chk1 (Ser317), phospho-Cdc25C (Ser216), and phospho-Cdk1 (Tyr15) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for γH2AX Foci Formation

This protocol is for visualizing DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX).

-

Cell Culture on Coverslips: Grow ML-1 cells on glass coverslips and treat with 100 nM NK314 for 12 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block the cells with 1% BSA in PBST for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (phospho-Ser139) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an antifade mounting medium.

-

Microscopy: Visualize the γH2AX foci using a fluorescence microscope.

Chromosomal Aberration Analysis

This experiment is designed to visualize chromosomal damage induced by NK314.

-

Cell Treatment: Treat ML-1 cells with 100 nM NK314 for 18 hours. To abrogate the G2 checkpoint and allow cells to enter mitosis, add 100 nM of the Chk1 inhibitor UCN-01 for the final 6 hours of incubation.

-

Mitotic Arrest: Add colcemid (0.1 µg/mL) for the last 2 hours of incubation to arrest cells in metaphase.

-

Harvesting and Hypotonic Treatment: Harvest the cells and treat them with a hypotonic solution (0.075 M KCl) for 20 minutes at 37°C.

-

Fixation: Fix the cells in a 3:1 mixture of methanol and acetic acid.

-

Slide Preparation: Drop the cell suspension onto clean, cold microscope slides and allow them to air dry.

-

Staining: Stain the slides with Giemsa solution.

-

Microscopic Analysis: Examine the metaphase spreads for chromosomal aberrations, such as chromatid breaks and exchanges.

NK-314: A Selective Topoisomerase II Alpha Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

NK-314 is a novel synthetic benzo[c]phenanthridine alkaloid that has emerged as a promising anti-cancer agent due to its selective inhibition of topoisomerase II alpha (TOP2A).[1][2] Unlike conventional topoisomerase II inhibitors that target both the alpha and beta isoforms, NK-314's specificity for TOP2A offers the potential for a wider therapeutic window and a reduction in treatment-associated toxicities, particularly secondary malignancies linked to TOP2B inhibition.[1][2] This technical guide provides an in-depth overview of NK-314, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Selective Poisoning of Topoisomerase II Alpha

NK-314 functions as a topoisomerase II "poison." It stabilizes the transient covalent complex formed between TOP2A and DNA during the catalytic cycle.[1][3] This stabilization prevents the re-ligation of the DNA double-strand break, leading to an accumulation of these breaks within the cell. The persistence of DNA double-strand breaks triggers a DNA damage response, culminating in cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

The selectivity of NK-314 for the alpha isoform of topoisomerase II is a key characteristic. Studies have shown that NK-314 induces the formation of TOP2A-DNA complexes and subsequent DNA double-strand breaks in a TOP2A-dependent manner.[1] This isoform specificity is significant because TOP2A is highly expressed in proliferating cancer cells, making it an ideal therapeutic target. In contrast, topoisomerase II beta (TOP2B) is more ubiquitously expressed and has been implicated in the development of therapy-related secondary leukemias.[1][2]

Preclinical Efficacy: In Vitro and In Vivo Studies

In Vitro Cytotoxicity

NK-314 has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The 50% inhibitory concentration (IC50) values highlight its efficacy, particularly in hematological malignancies.

| Cell Line Type | Cell Line | IC50 (nM) | Reference |

| Adult T-cell Leukemia-Lymphoma (ATL) | Various | 23-70 | [1] |

In Vivo Antitumor Activity

Preclinical studies utilizing xenograft models have demonstrated the in vivo antitumor efficacy of NK-314. While specific quantitative data on tumor growth inhibition percentages from publicly available literature is limited, these studies have consistently shown that NK-314 can significantly suppress tumor growth in animal models. The design of these studies typically involves the subcutaneous implantation of human tumor cells into immunocompromised mice, followed by systemic administration of NK-314. Tumor volume is monitored over time to assess the agent's efficacy compared to vehicle-treated control groups.

Key Experimental Protocols

The evaluation of topoisomerase II inhibitors like NK-314 relies on a set of specialized in vitro and in vivo assays. The following are detailed protocols for two fundamental experiments.

Topoisomerase II Decatenation Assay

This in vitro assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II, which includes the decatenation (unknotting) of intertwined DNA circles.

Principle: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles isolated from trypanosomes, serves as the substrate. In the presence of ATP, topoisomerase II decatenates the kDNA into individual minicircles. The inhibition of this process by a compound like NK-314 is visualized by the failure of the kDNA to enter an agarose gel, while the decatenated minicircles migrate into the gel.

Materials:

-

Purified human topoisomerase II alpha enzyme

-

Kinetoplast DNA (kDNA)

-

10X Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)

-

10 mM ATP solution

-

NK-314 (or other test compound) dissolved in a suitable solvent (e.g., DMSO)

-

5X Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

1X TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Proteinase K (optional)

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:

-

2 µL of 10X Topoisomerase II Assay Buffer

-

2 µL of 10 mM ATP

-

1 µL of kDNA (e.g., 200 ng/µL)

-

1 µL of NK-314 at various concentrations (include a solvent control)

-

Purified topoisomerase II alpha enzyme (the amount will need to be optimized to achieve complete decatenation in the control)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 4 µL of 5X Stop Buffer/Loading Dye. If assessing for topoisomerase poisons, add SDS to a final concentration of 1% and proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for another 30 minutes to digest the protein.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage until adequate separation is achieved.

-

Visualization: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate as distinct bands.

In Vivo Complex of Enzyme (ICE) Bioassay

The ICE bioassay is a cellular assay designed to detect the formation of covalent complexes between topoisomerase and genomic DNA, a hallmark of topoisomerase poisons.

Principle: Cells are treated with the test compound. If the compound is a topoisomerase poison, it will trap the enzyme in a covalent complex with the DNA. The cells are then lysed under conditions that preserve these covalent complexes. The genomic DNA, along with any covalently bound protein, is then separated from free proteins by centrifugation through a cesium chloride (CsCl) density gradient. The presence of the topoisomerase in the DNA fraction is then detected by immunoblotting.

Materials:

-

Cultured cells (e.g., Nalm-6)

-

NK-314 (or other test compound)

-

Lysis buffer (e.g., 1% Sarkosyl in TE buffer)

-

Cesium chloride (CsCl)

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Proteinase K

-

Ethanol

-

Antibodies specific for topoisomerase II alpha

-

Standard immunoblotting reagents

Procedure:

-

Cell Treatment: Treat exponentially growing cells with NK-314 at the desired concentration for a specified time (e.g., 30-60 minutes). Include a vehicle-treated control.

-

Cell Lysis: Harvest the cells and lyse them directly in a lysis buffer containing 1% Sarkosyl. The high concentration of detergent helps to dissociate non-covalent protein-DNA interactions.

-

DNA Shearing: Gently shear the viscous lysate by passing it through a syringe with a large-gauge needle to reduce viscosity.

-

Cesium Chloride Gradient Centrifugation: Layer the lysate onto a CsCl step gradient in an ultracentrifuge tube. Centrifuge at high speed for a sufficient time (e.g., 20 hours at 100,000 x g) to allow the DNA to band at its buoyant density, separating it from the less dense proteins.

-

DNA Fraction Collection: Carefully collect the viscous DNA band from the centrifuge tube.

-

DNA Precipitation and Quantification: Precipitate the DNA with ethanol, wash, and resuspend it in TE buffer. Quantify the DNA concentration.

-

Immunoblotting: Denature equal amounts of DNA from each sample by heating. Load the samples onto a nitrocellulose or PVDF membrane using a slot blot apparatus. After blotting, probe the membrane with a primary antibody specific for topoisomerase II alpha, followed by an appropriate secondary antibody.

-

Detection: Detect the signal using a suitable chemiluminescence or fluorescence-based method. An increased signal in the NK-314-treated sample compared to the control indicates the formation of topoisomerase II alpha-DNA covalent complexes.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in NK-314's mechanism of action and the workflow for its evaluation can aid in understanding.

Caption: NK-314 stabilizes the TOP2A-DNA cleavage complex, leading to DNA double-strand breaks and G2/M arrest.

Caption: A typical workflow for the preclinical evaluation of a topoisomerase II inhibitor like NK-314.

Conclusion

NK-314 represents a significant advancement in the development of topoisomerase II inhibitors. Its selectivity for the alpha isoform holds the promise of a more targeted and less toxic anti-cancer therapy. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate and potentially translate this promising agent into clinical practice. Further studies are warranted to fully elucidate its clinical potential across a broader range of malignancies.

References

- 1. NK314 potentiates antitumor activity with adult T-cell leukemia-lymphoma cells by inhibition of dual targets on topoisomerase II{alpha} and DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of Benzo[c]phenanthridine Alkaloid NK314

For Researchers, Scientists, and Drug Development Professionals

Introduction

NK314 is a novel, synthetic benzo[c]phenanthridine alkaloid that has emerged as a promising anti-tumor agent and is currently undergoing clinical trials.[1] Its potent cytotoxic activity is attributed to a specific mechanism of action: the inhibition of topoisomerase IIα. This targeted approach leads to the induction of DNA double-strand breaks, triggering cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of NK314.

Discovery and Synthesis

The development of NK314 arose from the chemical modification of NK109, a 7-O-demethylated synthetic analogue of chelerythrine. Further structural alterations, specifically the fusion of a pyrrolidine ring to the C ring of the benzo[c]phenanthridine skeleton, led to the creation of NK314, which demonstrated significantly enhanced anti-cancer activities in various models.[2]

While a detailed, step-by-step synthesis protocol for NK314 is not publicly available, the general synthesis of benzo[c]phenanthridine alkaloids often involves the construction of the B or C ring in the final stages of the synthesis.[3] One common strategy is radical cyclization to achieve the closure of ring C, forming the core benzo[c]phenanthridine heterocyclic system.[3] Another approach involves a palladium-catalyzed tandem reaction to construct the benzo[c]phenanthridine structure.

Mechanism of Action: Topoisomerase IIα Inhibition and G2/M Cell Cycle Arrest

The primary molecular target of NK314 is topoisomerase IIα (Top2α), a crucial nuclear enzyme responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1] Unlike many other topoisomerase II inhibitors that target both α and β isoforms, NK314 exhibits remarkable specificity for Top2α.[4]

NK314 acts as a Top2α poison by stabilizing the covalent Top2α-DNA cleavage complex. This traps the enzyme in its intermediate state, preventing the re-ligation of the DNA strands and leading to the accumulation of DNA double-strand breaks (DSBs).[1][5] The generation of these DSBs activates the DNA damage response pathway, specifically the Chk1-Cdc25C-Cdk1 signaling cascade.[1]

Activated Chk1 phosphorylates and inactivates the Cdc25C phosphatase. In its inactive state, Cdc25C can no longer dephosphorylate and activate the cyclin-dependent kinase 1 (Cdk1). The persistence of phosphorylated, inactive Cdk1 prevents the cell from entering mitosis, resulting in a robust G2 cell cycle arrest.[1] This sustained cell cycle arrest ultimately triggers apoptosis and programmed cell death.

In addition to its primary mechanism, NK314 has also been shown to induce the degradation of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), which impairs the repair of DNA double-strand breaks, further potentiating its anti-tumor activity.[6]

Quantitative Biological Activity

The cytotoxic and anti-proliferative effects of NK314 have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity, particularly in adult T-cell leukemia-lymphoma (ATL) cells.

| Cell Line | Cancer Type | IC50 (nM) |

| Various | Adult T-cell leukemia-lymphoma (ATL) | 23-70 |

Table 1: IC50 values of NK314 in various ATL cell lines.[6]

Preclinical In Vivo Efficacy

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of NK314.

Topoisomerase IIα Inhibition Assay (In Vitro Decatenation Assay)

This assay assesses the ability of NK314 to inhibit the catalytic activity of topoisomerase IIα.

Materials:

-

Purified human topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA)

-

NK314

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

Loading Dye (e.g., 50% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol)

-

Agarose gel (1%) in TBE buffer

-

Ethidium bromide staining solution

Procedure:

-

Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of NK314.

-

Initiate the reaction by adding purified topoisomerase IIα to each mixture.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reactions by adding loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the decatenated and catenated kDNA.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.

Western Blot Analysis of the G2/M Checkpoint Pathway

This technique is used to detect changes in the protein levels and phosphorylation status of key components of the Chk1-Cdc25C-Cdk1 pathway following NK314 treatment.

Materials:

-

Cancer cell lines (e.g., HeLa, Jurkat)

-

NK314

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for Chk1, phospho-Chk1, Cdc25C, phospho-Cdc25C, Cdk1, phospho-Cdk1, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with NK314 at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with NK314.

Materials:

-

Cancer cell lines

-

NK314

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution (containing RNase A)

Procedure:

-

Treat cells with NK314 for various durations.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark.

-

Analyze the samples using a flow cytometer.

-

The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of NK314-induced cell cycle arrest.

Pulsed-Field Gel Electrophoresis (PFGE) for DNA Double-Strand Break Detection

PFGE is a specialized gel electrophoresis technique used to separate large DNA fragments, making it suitable for detecting the DNA double-strand breaks induced by NK314.

Materials:

-

Cancer cell lines

-

NK314

-

Agarose

-

Lysis buffer (containing proteinase K)

-

TBE buffer

-

PFGE apparatus

Procedure:

-

Treat cells with NK314.

-

Embed the cells in agarose plugs.

-

Lyse the cells within the plugs to release the cellular DNA.

-

Insert the plugs into a high-percentage agarose gel.

-

Perform electrophoresis using a PFGE system, which applies alternating electrical fields to the gel. This allows for the separation of large DNA fragments resulting from DSBs.

-

Stain the gel with a fluorescent dye (e.g., ethidium bromide or SYBR Gold) and visualize the DNA fragmentation pattern. An increase in fragmented DNA compared to untreated controls indicates the induction of DSBs by NK314.

Visualizations

Signaling Pathway of NK314-Induced G2/M Arrest

Caption: NK314-induced G2/M cell cycle arrest pathway.

Experimental Workflow for Determining Topoisomerase II Isoform Specificity

References

- 1. Flow Cytometry Protocol [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of DNA Double-Strand Breaks Using Pulsed-Field Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of CDC25A phosphatase is limited by CDK2/cyclin A-mediated feedback inhibition - PMC [pmc.ncbi.nlm.nih.gov]

NK 314 (CAS No. 208237-49-4): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current research on NK 314, a potent anti-cancer agent. It covers its core mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Concepts and Mechanism of Action

This compound, with the CAS number 208237-49-4, is a novel synthetic benzo[c]phenanthridine alkaloid that has demonstrated significant antitumor activity.[1] Its primary mechanism of action is the inhibition of Topoisomerase IIα (Top2α), a crucial enzyme involved in managing DNA topology during replication and transcription.[2]

This compound functions as a Top2α "poison" by stabilizing the covalent intermediate complex formed between Top2α and DNA, known as the cleavage complex.[3] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks (DSBs).[3] The induction of DSBs triggers a cellular DNA damage response, culminating in G2 phase cell cycle arrest and, ultimately, apoptosis.[3]

A noteworthy characteristic of this compound is its efficacy against tumor cells that have developed resistance to other Topoisomerase II inhibitors.[1] Furthermore, research suggests that this compound may also act as a dual inhibitor of both Top2α and DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end-joining (NHEJ) DNA repair pathway.[2] This dual inhibition likely contributes to its potent antitumor effects. The cellular response to this compound-induced DNA damage also involves the activation of the Ataxia Telangiectasia Mutated (ATM) kinase, a central player in the homologous recombination (HR) repair pathway.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound against various cancer cell lines.

Table 1: 50% Inhibitory Concentration (IC50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |

| Nalm-6 | Acute lymphoblastic leukemia | 36 | 72 h | |

| K562 | Chronic myelogenous leukemia | 1.8 | 72 h | |

| U937 | Histiocytic lymphoma | 3.5 | 72 h | |

| HeLa | Cervical cancer | 2.5 | 72 h | |

| HT-29 | Colorectal adenocarcinoma | 4.3 | 72 h | |

| A549 | Lung carcinoma | 7.9 | 72 h | |

| MCF7 | Breast adenocarcinoma | 11 | 72 h | |

| MT-1 | Adult T-cell leukemia | 23 | Not Specified | [2] |

| MT-2 | Adult T-cell leukemia | 35 | Not Specified | [2] |

| MT-4 | Adult T-cell leukemia | 70 | Not Specified | [2] |

| Jurkat | Acute T-cell leukemia | 52 | Not Specified | [2] |

Table 2: Comparison of IC50 Values (nM) for Short (1 h) and Long (72 h) Exposures to this compound and Etoposide

| Cell Line | This compound (1 h) | This compound (72 h) | Etoposide (1 h) | Etoposide (72 h) |

| Nalm-6 | 85 | 36 | 1500 | 14 |

| K562 | 4.5 | 1.8 | 650 | 14 |

| U937 | 7.5 | 3.5 | 1300 | 45 |

| HeLa | 6.5 | 2.5 | 12000 | 240 |

| HT-29 | 11 | 4.3 | 25000 | 1100 |

| A549 | 18 | 7.9 | 13000 | 1200 |

| MCF7 | 25 | 11 | 11000 | 1100 |

Data extracted from Toyoda et al., 2008.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the research of this compound. Note: These protocols are intended as a guide and may require optimization for specific experimental conditions.

Cell Viability and Clonogenic Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound.

Protocol:

-

Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) and allow them to adhere overnight.

-

Drug Treatment: Treat cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.

-

Colony Formation: Incubate the plates for 7-14 days to allow for colony formation.

-

Staining and Quantification: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (typically >50 cells) in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Pulsed-Field Gel Electrophoresis (PFGE) for DNA Double-Strand Break Detection

PFGE is used to separate large DNA fragments, allowing for the visualization of DNA double-strand breaks induced by this compound.

Protocol:

-

Cell Treatment and Embedding: Treat cells with this compound. Harvest the cells and embed them in low-melting-point agarose plugs.

-

Lysis: Lyse the cells within the agarose plugs using a lysis buffer containing proteinase K to digest cellular proteins and release the DNA.

-

Electrophoresis: Load the agarose plugs into the wells of an agarose gel. Perform electrophoresis using a PFGE system that alternates the electric field orientation to separate large DNA fragments.

-

Staining and Visualization: Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Gold) and visualize the DNA fragments under UV light. The amount of DNA that migrates out of the well is proportional to the number of DSBs.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following this compound treatment.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

In Vitro Topoisomerase II Relaxation Assay

This assay measures the ability of this compound to inhibit the catalytic activity of Topoisomerase IIα.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human Topoisomerase IIα, and ATP in a suitable reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C to allow for topoisomerase-mediated DNA relaxation.

-

Termination and Electrophoresis: Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Visualization and Analysis: Stain the gel with a DNA dye and visualize the bands. Inhibition of Topoisomerase IIα activity is indicated by a decrease in the amount of relaxed DNA compared to the control.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound research.

Caption: Mechanism of action of this compound.

Caption: DNA damage response to this compound.

Caption: Clonogenic assay workflow.

References

In-Depth Technical Guide to the Early-Stage Research of NK314's Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

NK314 is a novel synthetic benzo[c]phenanthridine alkaloid that has demonstrated significant potential as an anticancer agent in early-stage research. This technical guide provides a comprehensive overview of the core preclinical findings, focusing on its mechanism of action, quantitative anticancer activity, and the experimental protocols used to elucidate its properties. NK314 acts as a potent and specific inhibitor of human DNA topoisomerase IIα (Top2α), a critical enzyme in cell proliferation.[1] Notably, it also exhibits a dual inhibitory effect on DNA-dependent protein kinase (DNA-PK), a key component of the DNA double-strand break repair machinery.[2] This dual action suggests a unique therapeutic potential, particularly in overcoming resistance to conventional chemotherapies.

Core Mechanism of Action

NK314's primary anticancer activity stems from its function as a Top2α poison. Unlike enzymes that merely inhibit catalytic activity, Top2α poisons trap the enzyme in a covalent complex with DNA, leading to the formation of persistent DNA double-strand breaks (DSBs).[1][3] This accumulation of DNA damage triggers downstream cellular responses, including cell cycle arrest and apoptosis.

A key characteristic of NK314 is its specificity for the α isoform of Top2.[1] Mammalian cells express two Top2 isoforms, α and β. While Top2α is highly expressed in proliferating cancer cells, Top2β is more ubiquitously expressed and has been implicated in the cardiotoxicity associated with some Top2-targeting drugs. NK314's selectivity for Top2α suggests a potentially favorable safety profile.

Furthermore, NK314 has been shown to induce the degradation of the catalytic subunit of DNA-PK (DNA-PKcs), thereby impairing the non-homologous end joining (NHEJ) pathway, a major route for repairing DSBs.[2] This dual inhibition of both a DNA damage inducer (Top2α) and a key DNA repair enzyme (DNA-PK) represents a synergistic approach to cancer cell killing.

Quantitative Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo anticancer activity of NK314 from preclinical studies.

Table 1: In Vitro Cytotoxicity of NK314 in Human Cancer Cell Lines

| Cell Line Type | Specific Cell Line(s) | IC50 Range | Reference |

| Adult T-cell Leukemia/Lymphoma (ATL) | Various ATL cell lines | 23-70 nM | [2] |

Note: Further research is needed to establish a comprehensive panel of IC50 values across a wider range of cancer cell lines.

Table 2: In Vivo Antitumor Efficacy of NK314 in Xenograft Models

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| Data not yet publicly available | - | - | - |

Note: Specific details regarding in vivo efficacy, including tumor models, dosing, and tumor growth inhibition, are not yet available in the public domain. These studies are likely part of the proprietary research conducted by the developing company, Nippon Kayaku.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticancer properties of NK314.

Topoisomerase IIα Inhibition Assay (In Vitro)

This assay determines the ability of NK314 to inhibit the catalytic activity of Top2α.

-

Materials:

-

Purified human Top2α enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT, 30 µg/mL BSA

-

NK314 (various concentrations)

-

Etoposide (positive control)

-

Loading dye (containing SDS and proteinase K)

-

Agarose gel

-

Ethidium bromide

-

-

Procedure:

-

Incubate supercoiled plasmid DNA with purified Top2α in the assay buffer in the presence of varying concentrations of NK314 or etoposide for 30 minutes at 37°C.

-

Stop the reaction by adding the loading dye containing SDS and proteinase K to digest the enzyme.

-

Separate the DNA topoisomers by electrophoresis on an agarose gel.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition of Top2α activity is observed as a decrease in the amount of relaxed DNA compared to the untreated control.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of NK314 on cell cycle progression.

-

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

NK314 (various concentrations)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of NK314 for a specified time period (e.g., 24, 48 hours).

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase is indicative of NK314-induced cell cycle arrest.

-

Detection of DNA Double-Strand Breaks (γH2AX Immunofluorescence)

This assay visualizes and quantifies the formation of DNA DSBs induced by NK314.

-

Materials:

-

Cancer cells grown on coverslips

-

NK314 (various concentrations)

-

4% Paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)

-

Secondary antibody: fluorescently-conjugated anti-mouse/rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells grown on coverslips with NK314 for the desired time.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the fluorescently labeled γH2AX foci using a fluorescence microscope. The number of foci per nucleus corresponds to the extent of DNA DSBs.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the anticancer action of NK314.

Caption: Mechanism of Action of NK314.

Caption: Workflow for γH2AX Immunofluorescence.

Conclusion

Early-stage research on NK314 has revealed a promising anticancer agent with a distinct mechanism of action. Its dual inhibition of Top2α and DNA-PK, coupled with its specificity for the Top2α isoform, suggests the potential for high efficacy and a favorable safety profile. The quantitative data, though currently limited in the public domain, indicates potent cytotoxic activity in leukemia/lymphoma models. The provided experimental protocols offer a foundation for further investigation into the anticancer properties of NK314. Future research should focus on expanding the in vitro and in vivo testing across a broader range of cancer types to fully delineate its therapeutic potential.

References

- 1. NK314, a topoisomerase II inhibitor that specifically targets the alpha isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NK314 potentiates antitumor activity with adult T-cell leukemia-lymphoma cells by inhibition of dual targets on topoisomerase II{alpha} and DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NK314, a novel topoisomerase II inhibitor, induces rapid DNA double-strand breaks and exhibits superior antitumor effects against tumors resistant to other topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of NK314 in G2 Phase Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NK314 is a novel synthetic benzo[c]phenanthridine alkaloid that has demonstrated significant antitumor activity in preclinical models and has entered clinical trials. A key mechanism of its action is the induction of G2 phase cell cycle arrest. This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental methodologies related to NK314-induced G2 arrest. Quantitative data from key experiments are summarized, and detailed protocols are provided for replication and further investigation.

Core Mechanism of Action

NK314 exerts its cytotoxic effects primarily through the inhibition of topoisomerase IIα (Topo IIα).[1][2] Topoisomerase IIα is a critical nuclear enzyme that resolves DNA topological problems during replication and transcription. By inhibiting the religation step of the Topo IIα catalytic cycle, NK314 stabilizes the "cleavage complex," in which DNA strands are covalently linked to the enzyme.[1] This stabilization leads to the accumulation of DNA double-strand breaks (DSBs).[1][2] The presence of DSBs triggers a DNA damage response, which activates the G2 checkpoint, halting the cell cycle to allow for DNA repair or, if the damage is too severe, to initiate apoptosis.[1] This G2 arrest is a crucial component of NK314's antitumor activity and has been observed to be independent of p53 status in several cancer cell lines.[1][2]

Signaling Pathway of NK314-Induced G2 Arrest

The induction of G2 cell cycle arrest by NK314 is mediated by the activation of the Chk1-Cdc25C-Cdk1 signaling pathway.[1] This pathway is a canonical G2 DNA damage checkpoint.

-

DNA Damage Sensing and Chk1 Activation: The DNA double-strand breaks generated by NK314's inhibition of Topoisomerase IIα are recognized by upstream DNA damage sensors, such as the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These kinases then phosphorylate and activate the checkpoint kinase Chk1.[1] In ML-1 human acute myeloid leukemia cells, phosphorylation of Chk1 on Serine 317 was observed within 6 hours of treatment with 100 nmol/L NK314.[1]

-

Inhibition of Cdc25C: Activated Chk1 phosphorylates the phosphatase Cdc25C on an inhibitory site, Serine 216.[1] This phosphorylation creates a binding site for 14-3-3 proteins, leading to the sequestration of Cdc25C in the cytoplasm and preventing it from acting on its nuclear targets.

-

Inactivation of Cdk1/Cyclin B1 Complex: Cdc25C is responsible for dephosphorylating and activating the Cyclin-dependent kinase 1 (Cdk1, also known as Cdc2). Specifically, it removes inhibitory phosphates from Tyrosine 15 of Cdk1.[1] With Cdc25C inhibited, Cdk1 remains in its hyperphosphorylated, inactive state.[1] The Cdk1/Cyclin B1 complex is the master regulator of entry into mitosis; its inactivation results in the arrest of the cell cycle at the G2/M boundary.[1]

-

Histone H2AX Phosphorylation: A hallmark of DNA double-strand breaks is the phosphorylation of the histone variant H2AX on Serine 139, creating γ-H2AX. Treatment with NK314 leads to a significant increase in γ-H2AX, predominantly in the G2 population of cells, confirming that the G2 arrest is a response to DNA damage.[1]

References

preliminary studies on NK 314 in cancer cell lines

An In-depth Technical Guide on the Preliminary Studies of NK 314 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel synthetic benzo[c]phenanthridine alkaloid that has demonstrated significant antitumor activity in preclinical studies.[1][2] It functions as a topoisomerase IIα (Top2α)-specific inhibitor, a mechanism that distinguishes it from other topoisomerase inhibitors like etoposide which target both α and β isoforms.[1][3] This specificity for Top2α, an enzyme highly expressed in proliferating cancer cells, suggests that this compound could be a more targeted and potentially safer chemotherapeutic agent with a reduced risk of treatment-related secondary malignancies.[1][3] This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound in various cancer cell lines, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action

This compound exerts its anticancer effects primarily by targeting and poisoning Topoisomerase IIα. The core mechanism involves the following key steps:

-

DNA Intercalation and Top2α Inhibition : this compound intercalates into DNA and stabilizes the Topoisomerase IIα-DNA cleavage complex.[2][4] This action traps the enzyme in an intermediate stage of its catalytic cycle, preventing the re-ligation of the DNA strands.[2]

-

Induction of DNA Double-Strand Breaks (DSBs) : The stabilization of the cleavage complex leads to the accumulation of DNA double-strand breaks (DSBs).[1][2][3][4] These DSBs are rapidly induced, occurring within an hour of treatment.[2]

-

Cell Cycle Arrest : The presence of DSBs triggers the DNA damage response, leading to the activation of the Chk1-Cdc25C-Cdk1 G2 checkpoint pathway.[] This results in a significant arrest of the cell cycle in the G2 phase, a common finding across multiple cancer cell lines treated with this compound, independent of their p53 status.[]

-

Apoptosis Induction : If the DNA damage is too extensive to be repaired, the cells undergo programmed cell death (apoptosis).

Interestingly, some studies suggest that this compound may also possess a dual inhibitory function, targeting not only Top2α but also the DNA-dependent protein kinase (DNA-PKcs), a key component of the non-homologous end-joining (NHEJ) DNA repair pathway.[6][7] This dual action could potentially enhance its antitumor efficacy by simultaneously inducing DNA damage and impairing its repair.

Quantitative Data on Anti-Cancer Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in preclinical studies.

| Cell Line | Cancer Type | IC50 of this compound (nM) | Comparison Drug (Etoposide) IC50 (nM) | Reference |

| MT-1 | Adult T-cell leukemia-lymphoma (ATL) | 22.6 - 71.3 | 76.7 - 344.7 | [7] |

| KOB | Adult T-cell leukemia-lymphoma (ATL) | 22.6 - 71.3 | 76.7 - 344.7 | [7] |

| Various ATL cell lines | Adult T-cell leukemia-lymphoma (ATL) | 23 - 70 | More potent than etoposide | [6] |

Signaling Pathway of this compound

The signaling cascade initiated by this compound leading to cell cycle arrest is depicted below.

Caption: Signaling pathway of this compound leading to G2 cell cycle arrest and apoptosis.

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of this compound.

Cell Lines and Culture Conditions

-

Cell Lines : A variety of cancer cell lines have been used, including adult T-cell leukemia-lymphoma (ATL) lines (MT-1, KOB), glioblastoma lines (U-87), and others.[4][7][8][9] Human pre-B acute lymphoblastic leukemia cell line Nalm-6 and HeLa cells have also been utilized.[1]

-

Culture Media : Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability and Growth Inhibition Assays

The cytotoxic effects of this compound are quantified using cell viability assays.

-

Cell Seeding : Cells are seeded in 96-well plates at a predetermined density.

-

Drug Treatment : The following day, cells are treated with various concentrations of this compound or a control vehicle for a specified duration (e.g., 48 or 72 hours).[1][7][8]

-

Viability Measurement : Cell viability is assessed using methods such as:

-

Trypan Blue Exclusion Assay : Cells are stained with trypan blue, and the number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.[7][8]

-

CellTiter-Glo® Luminescent Cell Viability Assay : This assay measures ATP levels as an indicator of metabolically active cells.

-

Methylene Blue Staining : This method is used for adherent cell lines to quantify cell proliferation.[1]

-

-

IC50 Determination : The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Cell Cycle Analysis

Flow cytometry is employed to analyze the effect of this compound on the cell cycle distribution.

-

Cell Treatment : Cells are treated with this compound at various concentrations for a specific time period (e.g., 24 hours).[7][8]

-

Cell Fixation : Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[8]

-

Staining : Fixed cells are washed and stained with a solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A.[8]

-

Flow Cytometry : The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.[8]

Apoptosis Assays

Apoptosis induction by this compound is confirmed through various methods.

-

Annexin V/Propidium Iodide (PI) Staining : This is a common method to detect early and late apoptotic cells.

-

Treatment and Staining : Cells are treated with this compound, harvested, and then stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[7][8]

-

Flow Cytometry : The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8]

-

-

PARP-1 Cleavage : Western blotting can be used to detect the cleavage of PARP-1, a hallmark of apoptosis.

Western Blotting

This technique is used to detect changes in the expression and phosphorylation status of proteins involved in the DNA damage response and cell cycle regulation.

-

Protein Extraction : Cells are treated with this compound and then lysed to extract total protein.

-

Protein Quantification : The protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated H2AX, Chk1, Cdc25C), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

DNA Damage Assays

-

Pulsed-Field Gel Electrophoresis (PFGE) : This technique is used to detect DNA double-strand breaks. Genomic DNA from drug-treated cells is prepared in agarose plugs and subjected to PFGE to separate large DNA fragments.[1]

-

γH2AX Foci Formation : Immunofluorescence staining for phosphorylated histone H2AX (γH2AX), a marker of DSBs, is another method to visualize DNA damage.[]

Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical experimental workflow for assessing the in vitro effects of this compound on a cancer cell line.

Caption: A representative experimental workflow for the in vitro evaluation of this compound.

Conclusion

The preliminary studies on this compound have established it as a potent and selective Topoisomerase IIα inhibitor with significant anti-cancer activity in a variety of cancer cell lines. Its unique mechanism of action, involving the rapid induction of DNA double-strand breaks and subsequent G2 cell cycle arrest, makes it a promising candidate for further preclinical and clinical development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the ongoing investigation of this compound as a potential cancer therapeutic.

References

- 1. NK314, a Topoisomerase II Inhibitor That Specifically Targets the α Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NK314, a novel topoisomerase II inhibitor, induces rapid DNA double-strand breaks and exhibits superior antitumor effects against tumors resistant to other topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NK314, a topoisomerase II inhibitor that specifically targets the alpha isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NK-314 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. NK314 potentiates antitumor activity with adult T-cell leukemia-lymphoma cells by inhibition of dual targets on topoisomerase II{alpha} and DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 9. d-nb.info [d-nb.info]

Target Validation of NK314: A Topoisomerase IIα-Specific Inhibitor in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the target validation of NK314, a novel synthetic benzo[c]phenanthridine alkaloid, in the context of oncology research. NK314 has been identified as a potent and specific inhibitor of human topoisomerase IIα (Top2α), a critical enzyme in DNA replication and chromosome segregation. Its unique mechanism of action and specificity offer a promising therapeutic window, particularly in cancers resistant to conventional chemotherapies.

Mechanism of Action and Target Specificity

Topoisomerase II enzymes resolve topological problems in DNA by introducing transient double-strand breaks (DSBs).[1][2] Mammalian cells have two isoforms, Top2α and Top2β.[2] While Top2α is highly expressed in proliferating cancer cells, Top2β is implicated in treatment-related secondary malignancies.[2] NK314 acts as a "Top2 poison," stabilizing the Top2α-DNA cleavage complex, which leads to an accumulation of DSBs and subsequent cell cycle arrest and apoptosis.[2][3]

A key feature of NK314 is its high specificity for the α-isoform. Unlike etoposide, which inhibits both isoforms, NK314 selectively induces Top2α-DNA complexes.[2] This specificity is crucial as it may reduce the risk of off-target effects and secondary malignancies associated with non-specific Top2 inhibitors.[2]

Quantitative Analysis of In Vitro Efficacy

The cytotoxic effects of NK314 have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity, particularly in hematological malignancies.

| Cell Line | Cancer Type | IC50 (nM) - 72h exposure | Reference |

| Nalm-6 | B-cell precursor leukemia | ~98 | [1] |

| HeLa | Cervical cancer | Not specified | [1] |

| HT-29 | Colorectal adenocarcinoma | Not specified | [1] |

| A549 | Lung carcinoma | Not specified | [1] |

| MT-1 | Adult T-cell leukemia-lymphoma | ~23 | [4] |

| MT-2 | Adult T-cell leukemia-lymphoma | ~35 | [4] |

| MT-4 | Adult T-cell leukemia-lymphoma | ~40 | [4] |

| HUT-102 | Adult T-cell leukemia-lymphoma | ~70 | [4] |

Table 1: IC50 values of NK314 in various human cancer cell lines after 72 hours of continuous exposure.

Furthermore, studies have shown that the cytotoxicity of NK314 is less dependent on exposure time compared to etoposide. A short 1-hour exposure to NK314 resulted in only a 2-3 fold increase in the IC50 value, whereas for etoposide, the increase was 10-50 fold.[1] This suggests that NK314 may have a more rapid and sustained cytotoxic effect.

In Vivo Antitumor Activity

Preclinical studies using xenograft models have demonstrated the in vivo efficacy of NK314. In a study using a mouse xenograft model of adult T-cell leukemia-lymphoma (ATL), NK314 exhibited significant tumor growth inhibition.

| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) | Reference |

| SCID mice | Adult T-cell leukemia-lymphoma | NK314 (dose not specified) | Significant inhibition | [4] |

Table 2: In vivo antitumor activity of NK314 in a xenograft model.

Signaling Pathway and Cellular Response to NK314

NK314-induced DNA double-strand breaks trigger a robust DNA damage response (DDR), leading to G2/M cell cycle arrest. This process is primarily mediated by the activation of the Chk1-Cdc25C-Cdk1 signaling pathway.[3]

Figure 1: NK314-induced DNA damage signaling pathway leading to G2/M arrest.

Detailed Experimental Protocols

In Vitro Topoisomerase IIα Decatenation Assay

This assay assesses the ability of NK314 to inhibit the decatenating activity of Top2α on kinetoplast DNA (kDNA).

Materials:

-

Purified human Top2α enzyme

-

kDNA (catenated network of circular DNA)

-

10x Topo II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA)

-

NK314 and control compounds (e.g., etoposide)

-

Stop solution/loading dye (e.g., 5% sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (1%) in TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice containing 1x Topo II reaction buffer, kDNA (e.g., 200 ng), and varying concentrations of NK314 or control compounds.

-

Initiate the reaction by adding purified Top2α enzyme (e.g., 1-2 units).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding the stop solution/loading dye.

-

Resolve the DNA products on a 1% agarose gel by electrophoresis.

-

Stain the gel with ethidium bromide and visualize under UV light. Decatenated minicircles will migrate faster than the catenated kDNA network.

In Vivo Complex of Enzyme (ICE) Bioassay

This assay is used to detect the formation of covalent Top2α-DNA complexes in cells treated with NK314.

Materials:

-

Cancer cell lines

-

NK314 and control compounds

-

Lysis buffer (e.g., 1% Sarkosyl in TE buffer)

-

Cesium chloride (CsCl)

-

Ultracentrifuge

-

Proteinase K

-

SDS-PAGE and Western blotting reagents

-

Anti-Top2α antibody

Procedure:

-

Treat cultured cells with NK314 or control compounds for the desired time.

-

Lyse the cells directly in the culture dish with lysis buffer.

-

Load the viscous cell lysate onto a CsCl step gradient.

-

Centrifuge at high speed (e.g., 100,000 x g) for 24 hours to separate protein-DNA complexes from free protein.

-

Isolate the DNA-containing fractions.

-

Detect the amount of Top2α covalently bound to DNA by slot blotting or dot blotting followed by immunoblotting with an anti-Top2α antibody.

Figure 2: Workflow for the In Vivo Complex of Enzyme (ICE) Bioassay.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of cells treated with NK314.

Materials:

-

Cancer cell lines

-

NK314

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells and treat with NK314 for various time points.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Chromosomal Aberration Analysis

This method is used to visualize DNA double-strand breaks as chromosomal aberrations after abrogating the G2 checkpoint.

Materials:

-

Cancer cell lines

-

NK314

-

G2 checkpoint abrogator (e.g., 7-hydroxystaurosporine, UCN-01)

-

Colcemid or other mitotic arrest agent

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Carnoy's fixative (3:1 methanol:acetic acid)

-

Microscope slides

-

Giemsa stain

Procedure:

-

Treat cells with NK314 to induce G2 arrest.

-

Add a G2 checkpoint abrogator to force cells into mitosis.

-

Add Colcemid to accumulate cells in metaphase.

-

Harvest the cells and treat with a hypotonic solution to swell the cells.

-

Fix the cells with Carnoy's fixative.

-

Drop the fixed cell suspension onto microscope slides to prepare metaphase spreads.

-

Stain the slides with Giemsa and analyze under a microscope for chromosomal aberrations such as breaks and gaps.

Conclusion

The preclinical data strongly support the validation of Top2α as the primary target of NK314 in oncology. Its isoform specificity and potent cytotoxic activity, even in drug-resistant models, highlight its potential as a promising therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanism of action and preclinical efficacy of NK314 and other Top2α-targeting compounds. Further in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. NK314, a Topoisomerase II Inhibitor That Specifically Targets the α Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of topoisomerase IIalpha and G2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NK314 potentiates antitumor activity with adult T-cell leukemia-lymphoma cells by inhibition of dual targets on topoisomerase II{alpha} and DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NK314 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

NK314 is a novel synthetic benzo[c]phenanthridine alkaloid demonstrating potent antitumor activity.[1][2] Its primary mechanism of action is the specific inhibition of topoisomerase IIα (Top2α), a key enzyme involved in DNA replication and chromosome segregation.[1][3][4] Unlike conventional topoisomerase II inhibitors that target both α and β isoforms, NK314's specificity for Top2α may offer a superior therapeutic window and reduced risk of treatment-related secondary malignancies.[3][4] This document provides detailed application notes and protocols for the utilization of NK314 in in vitro cell culture experiments.

Mechanism of Action

NK314 acts as a Top2α poison, stabilizing the Top2α-DNA cleavage complex.[1][2] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks (DSBs).[1][2] The resulting DNA damage triggers the activation of the G2 DNA damage checkpoint pathway, leading to cell cycle arrest in the G2 phase, and ultimately, apoptosis.[1][5] Studies have shown the activation of the Chk1-Cdc25C-Cdk1 pathway in response to NK314-induced DNA damage.[5] Additionally, NK314 has been reported to induce the degradation of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), thereby impairing DNA double-strand break repair and potentiating its antitumor effects.

Signaling Pathway of NK314 Action

Caption: Mechanism of action of NK314.

Data Presentation

In Vitro Cytotoxicity of NK314

The following table summarizes the reported 50% inhibitory concentration (IC50) values of NK314 in various cancer cell lines. It is important to note that IC50 values can vary depending on the assay method, incubation time, and specific cell line characteristics.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Adult T-cell leukemia-lymphoma (ATL) cell lines | Leukemia/Lymphoma | 23 - 70 | [6] |

| ML-1 | Acute Myeloid Leukemia | ~100 | [5] |

Note: This table is not exhaustive and represents a summary of currently available data. Researchers are encouraged to determine the IC50 of NK314 in their specific cell line of interest.

Experimental Protocols

Preparation of NK314 Stock Solution

-

Solvent: NK314 is soluble in distilled water.

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM).

-

Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of NK314 on a chosen cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

NK314

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

NK314 Treatment: Prepare serial dilutions of NK314 in complete medium. A suggested starting range is 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the NK314 dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve NK314).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the NK314 concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Analysis of Cell Cycle Arrest by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in response to NK314 treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

NK314

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with NK314 at a concentration known to induce a biological effect (e.g., 100 nM) for a specified time (e.g., 24 hours).[5]

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases can be determined based on the DNA content.

Protocol 3: Detection of DNA Double-Strand Breaks by Immunofluorescence (γH2AX Foci Formation)

This protocol details the visualization of DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX) foci.

Materials:

-

Cancer cell line of interest grown on coverslips

-

Complete cell culture medium

-

NK314

-

4% Paraformaldehyde (PFA)

-

0.25% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Fluorescently-labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with NK314 (e.g., 1 µM for 1 hour) to induce DNA damage.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS and counterstain with DAPI. Mount the coverslips on microscope slides.

-

Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope.

Experimental Workflow for Investigating NK314's Effects

Caption: General experimental workflow.

Conclusion

NK314 is a promising Top2α-specific anticancer agent with a well-defined mechanism of action. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize NK314 in cell culture experiments to investigate its therapeutic potential and further elucidate its cellular effects. It is recommended that researchers optimize these protocols for their specific experimental systems.

References

- 1. NK314, a Topoisomerase II Inhibitor That Specifically Targets the α Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Detecting NK 314-Induced DNA Damage with the Comet Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

NK 314 is a novel synthetic benzo[c]phenanthridine alkaloid that has demonstrated potent antitumor activity.[1] Its mechanism of action involves the specific inhibition of topoisomerase IIα (Top2α), a crucial nuclear enzyme responsible for resolving DNA topological stress during cellular processes like replication and transcription.[1][2] this compound functions as a "Top2 poison" by stabilizing the transient Top2-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks (DSBs).[1][2] The formation of these DSBs is a critical event that can trigger cell cycle arrest and apoptosis, forming the basis of this compound's anticancer effects.

The single-cell gel electrophoresis, or comet assay, is a sensitive and versatile method for the detection of DNA damage in individual cells.[3][4] It is particularly well-suited for quantifying DNA strand breaks, making it an ideal tool for evaluating the genotoxic effects of topoisomerase II inhibitors like this compound.[4][5] This document provides detailed application notes and protocols for utilizing the comet assay to detect and quantify DNA damage induced by this compound.

Mechanism of this compound-Induced DNA Damage

Topoisomerase IIα facilitates the passage of one DNA double helix through another by creating a temporary double-strand break. This compound binds to the Top2α-DNA complex, inhibiting the subsequent re-ligation of the broken DNA strands. This results in an accumulation of DSBs, which are highly cytotoxic lesions. The cellular response to these DSBs can lead to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, programmed cell death (apoptosis).

Application Note: Using the Comet Assay for this compound Activity

Principle of the Assay

The comet assay, performed under alkaline conditions, is highly sensitive for detecting single and double-strand DNA breaks. The principle lies in the differential migration of damaged DNA in an electric field. Cells are embedded in an agarose matrix on a microscope slide and then lysed to remove membranes and most proteins, leaving behind the nuclear DNA as a "nucleoid." During electrophoresis, the negatively charged DNA migrates towards the anode. Undamaged, supercoiled DNA remains within the nucleoid (the "head" of the comet), while fragmented DNA extends out, forming a "tail." The intensity and length of the tail are proportional to the amount of DNA damage.